4-Methoxy-3-methylbenzoic Acid
Overview
Description
4-Methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
4-Methoxy-3-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: this compound is used in the production of dyes, coatings, and other industrial products.
Mechanism of Action
Mode of Action
The mode of action of 4-Methoxy-3-methylbenzoic Acid involves a series of chemical reactions. The compound undergoes radical halogenation, with N-bromosuccinimide (NBS) used as the bromine source . This is followed by a nucleophilic substitution on a saturated carbon atom . The substituent in the aromatic ring is an electron-withdrawing carboxylic group, favoring the SN2 mechanism by stabilization of the transition state .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances in the reaction environment . Safety data suggests that the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is known that benzylic halides can react via SN1 or SN2 pathways, via the resonance-stabilized carbocation
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the methylation of benzoic acid. In this process, methanol and a catalyst are added to benzoic acid, and the reaction is carried out at high temperatures to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
- 3-Methoxy-2-methylbenzoic acid
- 2-Methoxy-6-methylbenzoic acid
- 4-Hydroxy-3-methylbenzoic acid
- 4-Chloro-3-methylbenzoic acid
Comparison: 4-Methoxy-3-methylbenzoic acid is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-methoxy-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMUMZLKDOZMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374853 | |
Record name | 4-Methoxy-3-methylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6880-04-2 | |
Record name | 4-Methoxy-3-methylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6880-04-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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